
1-(Chloromethyl)-1-ethylcyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Chloromethyl)-1-ethylcyclopropane is an organic compound characterized by a cyclopropane ring substituted with a chloromethyl group and an ethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-1-ethylcyclopropane can be synthesized through several methods. One common approach involves the chloromethylation of 1-ethylcyclopropane using chloromethylating agents such as chloromethyl methyl ether in the presence of a Lewis acid catalyst like zinc chloride. The reaction typically occurs under mild conditions, with the temperature maintained between 0°C and 10°C to prevent side reactions.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly catalysts and solvents is also emphasized to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Chloromethyl)-1-ethylcyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction Reactions: Reduction of the chloromethyl group can be achieved using reducing agents like lithium aluminum hydride to form the corresponding methyl derivative.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, alcohols), Lewis acids (e.g., zinc chloride), solvents (e.g., dichloromethane).
Oxidation: Oxidizing agents (e.g., potassium permanganate), acidic or basic conditions.
Reduction: Reducing agents (e.g., lithium aluminum hydride), anhydrous conditions.
Major Products Formed:
- Substitution reactions yield various substituted cyclopropane derivatives.
- Oxidation reactions produce carboxylic acids, ketones, or aldehydes.
- Reduction reactions result in the formation of methyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Chloromethyl)-1-ethylcyclopropane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(Chloromethyl)-1-ethylcyclopropane involves its interaction with various molecular targets. The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites on biomolecules or other chemical entities. This reactivity is crucial for its applications in organic synthesis and potential biological activity.
Vergleich Mit ähnlichen Verbindungen
1-(Chloromethyl)-1-ethylcyclopropane can be compared with other cyclopropane derivatives such as:
1-(Bromomethyl)-1-ethylcyclopropane: Similar structure but with a bromomethyl group instead of a chloromethyl group. Bromomethyl derivatives are generally more reactive due to the higher reactivity of bromine compared to chlorine.
1-(Chloromethyl)-1-methylcyclopropane: Similar structure but with a methyl group instead of an ethyl group. The presence of the ethyl group in this compound may influence its steric and electronic properties, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C6H11Cl |
|---|---|
Molekulargewicht |
118.60 g/mol |
IUPAC-Name |
1-(chloromethyl)-1-ethylcyclopropane |
InChI |
InChI=1S/C6H11Cl/c1-2-6(5-7)3-4-6/h2-5H2,1H3 |
InChI-Schlüssel |
LYZDAEVHSRXTPK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CC1)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


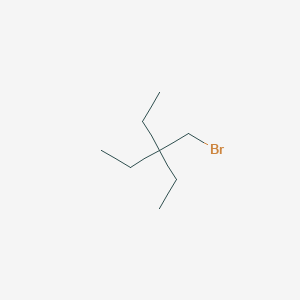
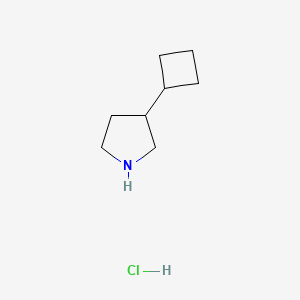
![Methyl 2-[2-(2,6-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13188561.png)
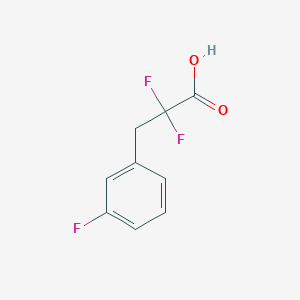
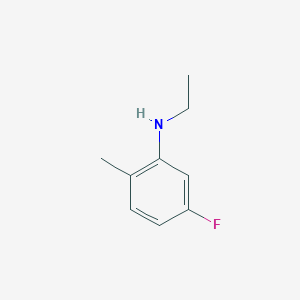

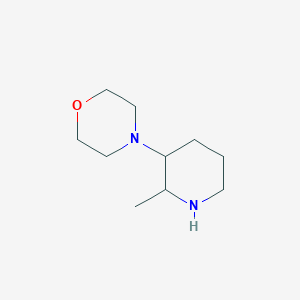

![1-{[(Benzyloxy)carbonyl]amino}-2,4,4-trimethylcyclopentane-1-carboxylic acid](/img/structure/B13188580.png)
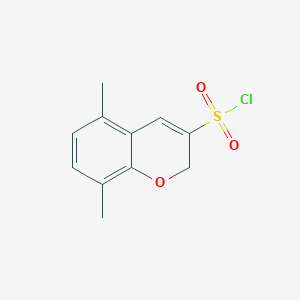

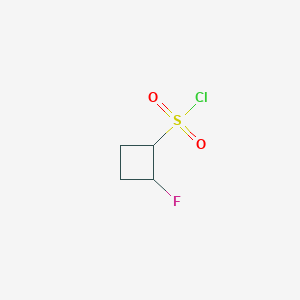

![5-[(2R,6S)-2,6-Dimethylpiperidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B13188612.png)
